5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE
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Overview
Description
5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring substituted with a bromine atom and a carboxamide group. The compound also contains a thiophene ring, which is a sulfur-containing heterocycle, attached to a hydroxypropyl group. This unique structure imparts the compound with various chemical and biological properties, making it of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. One common method includes the bromination of a furan derivative followed by the introduction of the carboxamide group. The thiophene ring is then attached via a hydroxypropyl linker. The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Industrial methods may also incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furancarboxamide: Lacks the thiophene and hydroxypropyl groups.
3-Hydroxy-3-(thiophen-2-yl)propylamine: Lacks the furan and bromine components.
Thiophene-2-carboxamide: Lacks the furan and hydroxypropyl groups
Uniqueness
5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a brominated furan ring, a thiophene ring, and a hydroxypropyl linker. This structure provides a distinct set of chemical and biological properties that are not found in the individual components or simpler analogs .
Properties
IUPAC Name |
5-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c13-11-4-3-9(17-11)12(16)14-6-5-8(15)10-2-1-7-18-10/h1-4,7-8,15H,5-6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYOCJXKBWXAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC=C(O2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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